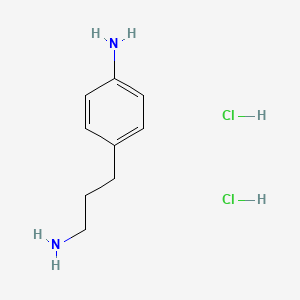

4-(3-Aminopropyl)aniline 2HCl

Description

BenchChem offers high-quality 4-(3-Aminopropyl)aniline 2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Aminopropyl)aniline 2HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(3-aminopropyl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c10-7-1-2-8-3-5-9(11)6-4-8;;/h3-6H,1-2,7,10-11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFCADFZZNPTJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91054-46-5 | |

| Record name | 4-(3-aminopropyl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Evolution of Diamine Chemistry and the Significance of 4 3 Aminopropyl Aniline Derivatives

The field of diamine chemistry has undergone substantial evolution, moving from simple, symmetrical molecules to complex, non-symmetrical structures that offer precise control over the properties of resulting materials. Initially, diamines were primarily used as cross-linking agents in polymer chemistry. However, the development of diamines with distinct reactive sites, such as 4-(3-aminopropyl)aniline (B1603533), has opened up new avenues for creating highly functionalized and well-defined macromolecules and supramolecular assemblies.

Derivatives of 4-(3-aminopropyl)aniline are of particular importance due to the differential reactivity of the two amine groups. The aniline (B41778) nitrogen is less basic and more sterically hindered compared to the terminal amine of the propyl chain. This difference allows for selective reactions, enabling the stepwise construction of complex molecules. This has been instrumental in the development of novel polyamides, polyimides, and other polymers with tailored thermal, mechanical, and optical properties. Furthermore, these derivatives are finding use as ligands in coordination chemistry and as key intermediates in the synthesis of pharmacologically active compounds. For instance, N-(3-aminopropyl) anilines have been explored in the synthesis of compounds with potential therapeutic applications. nih.gov

Structural Features of 4 3 Aminopropyl Aniline Relevant to Advanced Chemical Syntheses

The utility of 4-(3-aminopropyl)aniline (B1603533) dihydrochloride (B599025) in advanced chemical syntheses stems directly from its distinct structural characteristics. The molecule, with the chemical formula C9H16Cl2N2, consists of a benzene (B151609) ring substituted with an amino group and a 3-aminopropyl group. bldpharm.com This arrangement of functional groups provides a unique combination of rigidity from the aromatic ring and flexibility from the propyl chain.

The presence of two primary amine groups with different chemical environments is the most critical feature. The aromatic amine (aniline) is influenced by the electron-withdrawing nature of the benzene ring, making it less nucleophilic than the aliphatic amine at the end of the propyl chain. This electronic difference allows for chemoselective transformations, where one amine group can be reacted while the other remains protected or unreactive, and vice-versa. This selective reactivity is a cornerstone of its application in multi-step organic syntheses. The dihydrochloride form enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in various reaction conditions. bldpharm.com

Interactive Table: Physicochemical Properties of 4-(3-Aminopropyl)aniline

| Property | Value |

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol |

| Density | 1.0±0.1 g/cm³ chemsrc.com |

| Boiling Point | 289.5±23.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 152.3±22.1 °C chemsrc.com |

| pKa | (Predicted) |

| LogP | 0.55 chemsrc.com |

| Note: The properties listed are for the free base form, 4-(3-Aminopropyl)aniline. |

Current Research Landscape and Academic Importance of 4 3 Aminopropyl Aniline

Strategies for the Preparation of 4-(3-Aminopropyl)aniline

The preparation of 4-(3-aminopropyl)aniline can be achieved through several synthetic routes, each offering distinct advantages in terms of starting materials, efficiency, and scalability. Key strategies include N-alkylation, reductive amination, transition-metal catalyzed hydroamination, and photocatalysis.

Direct N-alkylation represents a fundamental approach for forming C-N bonds. In the context of synthesizing 4-(3-aminopropyl)aniline, this strategy typically involves the reaction of an aniline derivative with a suitable three-carbon alkylating agent. A common pathway would be the alkylation of a protected p-nitroaniline or p-phenylenediamine (B122844) with a propanol (B110389) or propyl halide derivative, followed by subsequent chemical modifications.

Modern advancements in this area focus on the use of alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" mechanisms, which are considered green chemical processes as the only byproduct is water. organic-chemistry.org These reactions are often catalyzed by earth-abundant, non-precious metals like nickel. researchgate.netscispace.com For instance, nickel-based catalytic systems, such as NiBr2 combined with 1,10-phenanthroline, have proven effective for the selective mono-alkylation of anilines with a variety of alcohols, including those with sensitive functional groups like nitriles and alkenes. researchgate.netacs.org The reaction proceeds by in-situ oxidation of the alcohol to an aldehyde, imine formation with the amine, and subsequent reduction of the imine. rsc.org

| Catalyst System | Amine Substrate | Alkylating Agent | Conditions | Yield | Reference |

| NiBr₂ / 1,10-phenanthroline | Anilines | Primary Alcohols | t-BuOK, Toluene, 130°C | Up to 96% | acs.org |

| Pyridine (as H-shuttle) | Aryl amines | Benzyl (B1604629) alcohols | - | - | rsc.org |

| SmI₂ | Aromatic amines | Benzylic alcohols | Microwave irradiation | Good | organic-chemistry.org |

This table summarizes various catalytic systems for the N-alkylation of anilines, a key step in potential synthetic routes to 4-(3-aminopropyl)aniline precursors.

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.com This one-pot reaction involves the formation of an imine or enamine intermediate from the condensation of a carbonyl compound and an amine, which is then reduced in situ to the target amine. arkat-usa.org The choice of reducing agent is crucial to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

A plausible route to 4-(3-aminopropyl)aniline via reductive amination could involve the reaction of 4-nitrobenzaldehyde (B150856) with an amino-protected propanal or acetone (B3395972) derivative, followed by reduction of both the imine and the nitro group. A more direct approach involves the catalytic hydrogenation of a nitroaldehyde, such as 4-nitrobenzaldehyde, in the presence of a secondary amine like pyrrolidine, which simultaneously reduces the nitro group and performs reductive amination to yield products like 4-(pyrrolidinomethyl)aniline. arkat-usa.org This highlights the efficiency of catalytic hydrogenation in combining multiple reductive steps. arkat-usa.org

| Carbonyl Substrate | Amine Source | Reducing Agent/Catalyst | Key Feature | Reference |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | High chemoselectivity | masterorganicchemistry.comresearchgate.net |

| 4-Nitrobenzaldehyde | Pyrrolidine | H₂ / Pd/C | Simultaneous nitro reduction and amination | arkat-usa.org |

| Aldehydes/Ketones | Aqueous Ammonia | H₂ / Amorphous Co particles | High selectivity for primary amines | organic-chemistry.org |

| Aldehydes/Ketones | Anilines | Ph₂SiH₂ / [RuCl₂(p-cymene)]₂ | Efficient for secondary/tertiary amines | organic-chemistry.org |

This table illustrates various reagents and catalysts used in reductive amination for the synthesis of complex amines.

Transition-metal catalyzed hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond (alkene, alkyne), is an atom-economical method for amine synthesis. nih.gov This approach could be envisioned for synthesizing 4-(3-aminopropyl)aniline by reacting a protected aniline with an unsaturated substrate like allylamine. Late transition metals such as palladium, rhodium, and iridium are commonly employed as catalysts. nih.govnih.gov

For example, iridium and rhodium catalysts have been developed for the regioselective hydroamination of allyl and homoallylic amines with aniline nucleophiles to produce 1,2-, 1,3-, or 1,4-diamines with high efficiency. nih.gov The regioselectivity is controlled by the choice of catalyst, which dictates the formation of a 5- or 6-membered metallacyclic intermediate. nih.gov Mechanistic studies suggest that for anilines, the reaction often proceeds through an oxidative addition of the N-H bond to the metal center, followed by migratory insertion of the alkene. nih.gov Palladium-catalyzed hydroamination of vinylarenes with anilines is also well-established, typically proceeding through nucleophilic attack on a coordinated alkene. nih.gov

| Catalyst | Substrates | Product Type | Key Feature | Reference |

| Iridium complexes | Allyl amines + Aryl amines | 1,3- or 1,4-Diamines | High regioselectivity | nih.gov |

| Palladium complexes | Vinylarenes + Anilines | sec-Phenethylamines | Markovnikov addition | nih.gov |

| Gold (Au) complexes | Allenamides + Arylamines | Allylamino E-enamides | High stereoselectivity | scispace.com |

| Platinum complexes | Ethylene + Aniline | N-ethylaniline | Catalysis in water | researchgate.net |

This table presents different transition-metal catalysts for hydroamination reactions, a method for the atom-economical synthesis of amines.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel bond formations under mild conditions. acs.orgnih.gov These strategies can be applied to the synthesis of complex amines, including precursors to 4-(3-aminopropyl)aniline. Methods include the C-H functionalization of unmasked primary amines and the dehydrogenation of allylic amines to form N-aryl amines. nih.govbohrium.com

One strategy involves the use of an organic photocatalyst combined with a hydrogen atom transfer (HAT) catalyst to achieve direct α-C-H alkylation of primary aliphatic amines with alkenes. bohrium.comdigitellinc.com This approach allows for the construction of α-tertiary amines with 100% atom economy and without the need for protecting groups on the amine. bohrium.com Another relevant photocatalytic method is the dehydrogenation of allylic amines to synthesize N-aryl amines, which proceeds through a synergistic single-electron transfer and hydrogen-atom transfer mechanism. nih.gov Such strategies could be adapted to build the aminopropyl side chain onto an aniline core or to form the aniline structure from a suitable amine precursor. acs.org

| Photocatalytic Method | Key Transformation | Catalyst System | Relevance | Reference |

| C-H Alkylation | Alkylation of primary amines | Organic photocatalyst + HAT catalyst | Synthesis of α-tertiary amines | bohrium.comvapourtec.com |

| Dehydrogenation | Allylic amines to N-aryl amines | Visible-light photoredox catalyst | Synthesis of N-aryl amines | nih.gov |

| Multicomponent Reaction | Ketone + Benzylamine + Alkene | Ir(III) complexes | Modular synthesis of α-trialkyl-α-tertiary amines | acs.org |

This table highlights modern photocatalytic strategies that can be applied to the synthesis of complex amine structures.

Derivatization and Functionalization of 4-(3-Aminopropyl)aniline

Once synthesized, the 4-(3-aminopropyl)aniline scaffold can be further modified to create a diverse range of derivatives. The presence of two distinct amine groups (one aromatic, one aliphatic) and an aromatic ring allows for selective functionalization using advanced synthetic methods.

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of new aryl and alkyl substituents onto the 4-(3-aminopropyl)aniline framework. Key reactions include the Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings. nih.govmdpi.com

The Buchwald-Hartwig amination is particularly suited for the N-arylation of the aniline nitrogen. nih.gov By first protecting the more nucleophilic aliphatic amine, the aromatic amine can selectively react with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand to form N-aryl derivatives. nih.gov

For C-C bond formation on the aromatic ring, a halogenated precursor of 4-(3-aminopropyl)aniline (e.g., 2-bromo-4-(3-aminopropyl)aniline) would be required. The Suzuki-Miyaura reaction could then be used to couple this precursor with various boronic acids or esters to introduce new aryl or alkyl groups. mdpi.com Similarly, the Sonogashira reaction allows for the coupling of aryl halides with terminal alkynes, providing access to derivatives containing an alkyne moiety, which can serve as a handle for further transformations. rsc.org These reactions often benefit from advanced catalyst systems, including palladium complexes with specialized phosphine (B1218219) ligands or nanoparticle-based catalysts. mdpi.comrsc.org

| Reaction Name | Bond Formed | Substrates | Catalyst System (Example) | Reference |

| Buchwald-Hartwig Amination | C-N (Aryl) | Aryl Halide/Triflate + Amine | Pd(OAc)₂ + Phosphine Ligand | nih.gov |

| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl/Alkyl) | Aryl Halide + Boronic Acid | Pd(PPh₃)₄ or Pd-XPhos | nih.govmdpi.com |

| Sonogashira Coupling | C-C (Aryl-Alkyne) | Aryl Halide + Terminal Alkyne | Pd Complex ± CuI | rsc.org |

| C-O Cross-Coupling | C-O (Aryl Ether) | Aryl Halide + Alcohol/Phenol | Ni catalyst + Photosensitizer | uni-regensburg.de |

This table summarizes major cross-coupling reactions applicable for the derivatization of the 4-(3-aminopropyl)aniline scaffold.

Multicomponent Reaction (MCR) Methodologies Utilizing 4-(3-Aminopropyl)aniline

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. mdpi.comrsc.org This approach is a cornerstone of green chemistry, prized for its high atom economy, step efficiency, and reduction of waste compared to traditional multi-step syntheses. mdpi.comrsc.org

The structure of 4-(3-aminopropyl)aniline, with its two distinct nucleophilic amine centers, makes it an ideal substrate for MCRs. The differential reactivity of the aliphatic and aromatic amines can be exploited to achieve regioselective transformations and build molecular complexity rapidly. For example, in a Ugi or Strecker-type reaction, which involves an amine, a carbonyl compound, and an isocyanide or cyanide source respectively, 4-(3-aminopropyl)aniline could participate through one or both of its amino groups. mdpi.com

By selecting appropriate reaction conditions, one amine could participate in the initial imine formation, leaving the second amine available for a subsequent intramolecular cyclization or as a point for further diversification. This approach allows for the one-pot synthesis of complex heterocyclic scaffolds that would otherwise require lengthy, protecting-group-heavy synthetic sequences. researchgate.net

Ring Expansion and Cyclization Strategies for Macrocyclic and Medium-Sized Ring Systems

The synthesis of macrocycles and medium-sized rings is a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors. whiterose.ac.uk Innovative ring expansion strategies that utilize bifunctional building blocks like 4-(3-aminopropyl)aniline offer elegant solutions to this problem.

The Nucleophile-Induced Cyclization/Ring Expansion (NICE) reaction is a cascade process designed for the efficient synthesis of medium-sized rings and macrocycles. whiterose.ac.uk The general concept involves a linear precursor containing an internal nucleophile (Z), an electrophilic component (E), and a terminal nucleophile (X). whiterose.ac.uk The reaction is initiated by the attack of the internal nucleophile, leading to a cyclization that is followed by a ring-expansion cascade upon introduction of the terminal nucleophile. whiterose.ac.uk

In such a strategy, 4-(3-aminopropyl)aniline could serve as the crucial nucleophilic component. For example, the aliphatic amine could act as the internal nucleophile to initiate the cyclization, or the aromatic amine could participate in a later step. The presence of two nucleophilic sites allows for the design of double- or triple-NICE reactions, enabling the construction of large, complex heterocyclic macrocycles. whiterose.ac.uk

A related and powerful strategy is the Conjugate Addition Ring Expansion (CARE) technique. rsc.org This cascade reaction is initiated by the conjugate addition of a primary amine to a suitable cyclic substrate, such as a cyclic imide. rsc.org This initial step triggers a sequence of events leading to the incorporation of the amine and a significant expansion of the ring system. whiterose.ac.ukrsc.org

The CARE methodology is particularly well-suited for utilizing 4-(3-aminopropyl)aniline. The primary aliphatic amine of the molecule can act as the initiating nucleophile in the conjugate addition step. This allows for the direct incorporation of the aminophenylpropyl moiety into a growing macrocyclic framework. Furthermore, CARE reactions can often be performed iteratively, allowing for the sequential growth of macrocycles with the controlled incorporation of different amines at each step, making it a powerful tool for building libraries of complex peptide mimetics and other functional macrocycles. rsc.org

Table 4: Ring Expansion Strategies

| Strategy | Initiating Step | Key Role of 4-(3-Aminopropyl)aniline | Product Type | Reference |

|---|---|---|---|---|

| NICE | Attack by an internal nucleophile | Serves as the internal and/or terminal nucleophile | Medium-sized rings and macrocycles | whiterose.ac.uk |

| CARE | Conjugate addition of a primary amine | Acts as the primary amine to initiate the cascade | Medium-ring lactams and macrocycles | whiterose.ac.ukrsc.org |

Synthesis of Heterocyclic Systems from 4-(3-Aminopropyl)aniline Precursors

The unique structure of 4-(3-aminopropyl)aniline makes it an ideal starting material for the construction of various heterocyclic frameworks, which are often the core of pharmacologically active compounds.

Indenoisoquinolines are a class of compounds recognized for their potential as topoisomerase I (Top1) inhibitors. The synthesis of these frameworks can involve the condensation of a suitable phthalide (B148349) derivative with an aminopropyl-containing compound. For instance, a lactone can be condensed with N-Boc-1,3-diaminopropane, followed by deprotection to yield the desired indenoisoquinoline dihydrochloride salt. researchgate.net This approach highlights the utility of the aminopropyl moiety in building the core structure. In some cases, an N-(3-aminopropyl) group is incorporated into the indenoisoquinoline structure to enhance its biological activity, such as inhibiting Tyrosyl-DNA-Phosphodiesterase I (Tdp1). nih.gov

A general synthetic route might involve the reaction of a substituted phthalide with an aminopropyl-functionalized aniline derivative. The reaction conditions and the nature of the substituents on both reactants significantly influence the yield and purity of the final indenoisoquinoline product.

| Reactant 1 | Reactant 2 | Key Transformation | Product |

| Substituted Phthalide | N-Boc-1,3-diaminopropane | Condensation and Deprotection | Indenoisoquinoline Dihydrochloride |

| Indenoisoquinoline Precursor | 4-(3-Aminopropyl)aniline | Annulation | N-(3-aminopropyl)indenoisoquinoline |

Pyrido[2,3-d]pyrimidin-7(8H)-ones are of significant interest due to their structural similarity to nitrogenous bases in DNA and RNA, and their potential as tyrosine kinase inhibitors. nih.gov The synthesis of these scaffolds can be achieved through various strategies. One common method involves a one-pot microwave-assisted reaction between methyl acrylate, malononitrile, and a guanidine (B92328) derivative. nih.gov

While direct incorporation of the 4-(3-aminopropyl)aniline moiety into the initial cyclization can be challenging, a more common approach involves the synthesis of a 4-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one intermediate. This intermediate can then undergo a nucleophilic aromatic substitution (SNAr) reaction with 4-(3-aminopropyl)aniline or its derivatives. For example, various amines, including those with a morpholinopropyl or ethylpiperazinyl group, have been successfully coupled to the C4 position of the pyridopyrimidine core under microwave irradiation. gencat.cat

| Starting Material | Reagent | Reaction Type | Resulting Scaffold |

| 4-Chloro-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | N-(3-aminopropyl)morpholine | Nucleophilic Aromatic Substitution | 4-((3-morpholinopropyl)amino)-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one |

| 4-Chloro-2-methyl-6-substituted-quinoline | Aliphatic amines (e.g., N-(3-aminopropyl)morpholine) | Nucleophilic Aromatic Substitution | 4-((Alkylamino)propyl)-2-methyl-6-substituted-quinoline |

This modular approach allows for the generation of a diverse library of C4-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones for biological screening. nih.gov

Indoline (B122111) derivatives are important structural motifs in many natural products and synthetic compounds with a wide range of biological activities. The synthesis of indoline derivatives from precursors related to 4-(3-aminopropyl)aniline can proceed through several pathways. One strategy involves the reaction of 5-methylindoline-2,3-dione with mercaptoacetic acid and a tert-butyl(3-aminopropyl)carbamate to form an intermediate that can be further functionalized. nih.govacs.org

| Starting Material | Key Reagents | Intermediate/Product |

| 5-Methylindoline-2,3-dione | Mercaptoacetic acid, tert-butyl(3-aminopropyl)carbamate | Spiro[indoline-3,2'-thiazolidine] derivative |

| N-protected indoline | Various (e.g., NBS, NaCN) | Functionalized indoline |

| (R)-3-[1-(3-benzyloxypropyl)-7-cyanoindoline-5-yl]-2-methylpropionic acid | n-BuLi | 1-(3-benzyloxypropyl)-5-(2-aminopropyl)indoline-7-carbonitrile |

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. acs.org The synthesis of quinolines often involves the construction of the bicyclic ring system from aniline derivatives. While direct use of 4-(3-aminopropyl)aniline in classic quinoline (B57606) syntheses like the Friedländer or Combes reactions can be complicated by the presence of the second amino group, it can be utilized after appropriate protection.

A more versatile approach involves the synthesis of a functionalized quinoline core, followed by the introduction of the aminopropyl side chain. For example, a 4-chloroquinoline (B167314) derivative can be reacted with N-(3-aminopropyl)imidazole or other aminopropyl-containing nucleophiles to afford the corresponding 4-aminoquinoline (B48711) derivatives. pjps.pkresearchgate.net This method allows for the late-stage diversification of the quinoline scaffold.

| Quinoline Precursor | Aminopropyl Source | Reaction Type | Product Class |

| 4-Chloroquinoline | N-(3-aminopropyl)imidazole | Nucleophilic Aromatic Substitution | 4-((3-(Imidazol-1-yl)propyl)amino)quinoline |

| 4-Chlorothieno[3,2-c]quinoline | N,N'-bis(3-aminopropyl)piperazine | Nucleophilic Aromatic Substitution | Bisquinoline derivative |

Preparation of Unnatural Amino Acid Derivatives from 4-(3-Aminopropyl)aniline Analogues

Unnatural amino acids are valuable tools in chemical biology and drug discovery. Analogues of 4-(3-aminopropyl)aniline can be incorporated into the side chains of unnatural amino acids to introduce specific functionalities. For example, a synthetic strategy to create analogues of the unnatural amino acid Hao involves replacing a methyl group with an aminopropyl group, mimicking the side chain of lysine. nih.gov

The synthesis typically starts with a functionalized aromatic ring, such as ethyl 5-nitrosalicylate. The phenolic hydroxyl group is alkylated with a protected aminopropyl bromide, for instance, Boc-protected 3-amino-1-bromopropane. nih.gov This is followed by a series of transformations including saponification, conversion of the nitro group to an oxamic acid, and introduction of the amino acid backbone to yield the final Fmoc-protected unnatural amino acid derivative, ready for use in solid-phase peptide synthesis. nih.gov

| Starting Material | Key Reagents | Key Intermediate | Final Product |

| Ethyl 5-nitrosalicylate | Boc-protected 3-amino-1-bromopropane | Ethyl 2-(3-(Boc-amino)propoxy)-5-nitrobenzoate | Fmoc*-HaoK(Boc)-OH |

Schiff Base Formation and Subsequent Transformations of 4-(3-Aminopropyl)aniline

The primary amino groups of 4-(3-aminopropyl)aniline can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). wjpsonline.com This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, sometimes with a catalytic amount of acid. researchgate.net The formation of the C=N double bond is a versatile transformation that opens up further synthetic possibilities.

The differential reactivity of the aromatic and aliphatic amino groups in 4-(3-aminopropyl)aniline allows for selective Schiff base formation under controlled conditions. The resulting Schiff bases can be valuable intermediates. For example, they can be reduced to form secondary amines or used as ligands for the synthesis of metal complexes. The imine functionality can also participate in various cycloaddition and rearrangement reactions to generate more complex molecular architectures.

| Reactant 1 | Reactant 2 | Reaction Condition | Product |

| 4-(3-Aminopropyl)aniline | Aldehyde or Ketone | Reflux in solvent (e.g., ethanol) | Schiff Base |

| Tris(3-aminopropyl)amine (B1583958) | Salicylaldehyde (B1680747) | Condensation | Tris(3-(salicylideneimino)propyl)amine |

Hydrogen Borrowing Catalysis in the Alkylation of Amine Substrates

Hydrogen borrowing, also known as hydrogen autotransfer, is a powerful and sustainable synthetic strategy for the formation of carbon-nitrogen (C-N) bonds. This methodology allows for the direct N-alkylation of amines using alcohols as alkylating agents, a process that is highly atom-economical as it generates only water as a byproduct. organic-chemistry.orgacs.org The core principle of this catalytic cycle involves the temporary "borrowing" of hydrogen from an alcohol substrate by a transition metal catalyst.

The general mechanism proceeds through several key steps as illustrated by numerous studies on various catalytic systems: acs.orgacs.org

Dehydrogenation : The transition metal catalyst oxidizes the alcohol to an intermediate aldehyde or ketone by abstracting a hydride species. acs.orgacs.org

Condensation : The in situ-generated carbonyl compound then undergoes a condensation reaction with an amine to form an imine intermediate.

Hydrogenation : The metal hydride species, which holds the "borrowed" hydrogen, subsequently reduces the imine, yielding the N-alkylated amine and regenerating the active catalyst for the next cycle. acs.org

This approach avoids the use of stoichiometric organometallic reagents or hazardous alkyl halides, which often lead to overalkylation and the production of significant waste. rsc.orgnih.gov

A wide array of transition metal catalysts, encompassing both precious and earth-abundant metals, have been developed to facilitate this transformation. Catalytic systems based on ruthenium, organic-chemistry.orgrsc.org iridium, nih.gov iron, tandfonline.com manganese, acs.orgnih.gov copper, rsc.org nickel, acs.org and chromium uni-bayreuth.de have demonstrated high efficacy in the N-alkylation of various amines, including anilines.

Research has shown that manganese pincer complexes are particularly effective for the selective monoalkylation of anilines with a broad range of alcohols. nih.gov These reactions proceed under relatively mild conditions and tolerate a variety of sensitive functional groups. For instance, anilines with both electron-donating and electron-withdrawing substituents are successfully alkylated in good to excellent yields. nih.gov

The table below summarizes the N-alkylation of various substituted anilines with benzyl alcohol using a defined PNP-manganese pincer complex catalyst.

| Aniline Substrate | Alcohol Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Benzyl alcohol | Mn-pincer complex/KOtBu | 91 | nih.gov |

| 4-Methoxyaniline | Benzyl alcohol | Mn-pincer complex/KOtBu | 88 | nih.gov |

| 4-Fluoroaniline | Benzyl alcohol | Mn-pincer complex/KOtBu | 85 | nih.gov |

| 4-(Trifluoromethyl)aniline | Benzyl alcohol | Mn-pincer complex/KOtBu | 82 | nih.gov |

| 2-Aminopyridine | Benzyl alcohol | Mn-pincer complex/KOtBu | 92 | nih.gov |

Similarly, ruthenium-based catalysts, often in combination with bidentate phosphine ligands like dppf or DPEphos, are highly versatile for this transformation. organic-chemistry.org These systems have been successfully applied to convert primary amines into secondary amines and secondary amines into tertiary amines. organic-chemistry.org A notable application is the N-alkylation of anilines with primary carbohydrate alcohols, providing an efficient route to aminosugar derivatives. rsc.org

The following table presents data from a study on the ruthenium-catalyzed N-alkylation of anilines with a primary carbohydrate alcohol.

| Aniline Substrate | Alcohol Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranos-6-yl)methanol | [RuCl₂(p-cymene)]₂/dppf/K₂CO₃ | 85 | rsc.org |

| 4-Methylaniline | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranos-6-yl)methanol | [RuCl₂(p-cymene)]₂/dppf/K₂CO₃ | 97 | rsc.org |

| 4-Methoxyaniline | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranos-6-yl)methanol | [RuCl₂(p-cymene)]₂/dppf/K₂CO₃ | 94 | rsc.org |

| 4-Chloroaniline | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranos-6-yl)methanol | [RuCl₂(p-cymene)]₂/dppf/K₂CO₃ | 54 | rsc.org |

| 4-Fluoroaniline | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranos-6-yl)methanol | [RuCl₂(p-cymene)]₂/dppf/K₂CO₃ | 66 | rsc.org |

While direct synthesis of 4-(3-Aminopropyl)aniline using hydrogen borrowing catalysis is not explicitly detailed in the reviewed literature, the extensive scope of compatible substrates strongly suggests its feasibility. A potential route could involve the catalytic reaction between aniline and a suitably protected 3-aminopropan-1-ol. The broad applicability and functional group tolerance of modern hydrogen borrowing systems make them a highly attractive and sustainable method for the synthesis of complex aniline derivatives. nih.gov

Elucidation of Reaction Pathways in Transition-Metal Catalyzed Aminations

Transition-metal catalyzed amination, particularly cross-coupling reactions like the Buchwald-Hartwig amination, provides a powerful method for forming carbon-nitrogen bonds. eie.gr When anilines are used as nucleophiles, these reactions typically involve a palladium, copper, or iridium catalyst to couple the amine with an aryl, vinyl, or alkyl halide/pseudohalide.

The generally accepted mechanism for palladium-catalyzed amination of an aryl halide (Ar-X) with an aniline (Ar'-NH₂) proceeds through a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-X bond to form a Pd(II) intermediate, [Ar-Pd(II)-X].

Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The new C-N bond is formed as the product (Ar-NH-Ar') is eliminated, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

In the case of 4-(3-aminopropyl)aniline, the presence of two distinct nucleophilic nitrogen centers—the aromatic aniline nitrogen and the aliphatic propyl-amine nitrogen—presents a chemoselectivity challenge. The relative basicity and nucleophilicity of these two groups under specific reaction conditions dictate the outcome. While the aliphatic amine is more basic, the aniline nitrogen is often the more reactive nucleophile in many transition-metal catalyzed C-N cross-coupling reactions.

Iridium-catalyzed allylic amination represents another important transformation. ewha.ac.kr In these reactions, an iridium catalyst activates an allylic electrophile (such as an allylic carbonate or phosphate), which can then be attacked by an amine nucleophile. ewha.ac.kr Studies using aniline as the nucleophile have shown that a diverse range of allylic amines can be synthesized with high efficiency. ewha.ac.kr For 4-(3-aminopropyl)aniline, selective N-allylation could potentially be directed to either the aromatic or aliphatic amine by tuning the catalyst system and reaction conditions.

Table 1: Comparison of Catalyst Systems for Transition-Metal Catalyzed Amination of Anilines

| Catalyst System | Reaction Type | Typical Substrates | Mechanistic Feature | Ref. |

| Pd(0) / Ligand (e.g., BINAP, DPPF) | Buchwald-Hartwig Amination | Aryl Halides, Anilines | Proceeds via oxidative addition/reductive elimination cycle. | acs.org |

| [Ir(cod)Cl]₂ / Ligand | Allylic Amination | Allylic Carbonates, Anilines | Forms a π-allyl-iridium intermediate attacked by the amine. | ewha.ac.kr |

| Rhodium / Iridium Complexes | N-Alkylation (Hydrogen Borrowing) | Alcohols, Anilines | Involves temporary oxidation of alcohol to an aldehyde/ketone. | whiterose.ac.uk |

| Cu(I) / Ligand | Ullmann Condensation | Aryl Halides, Anilines | Often requires higher temperatures than palladium-catalyzed reactions. | science.gov |

Detailed Studies of Electrophilic Aromatic Substitution Mechanisms in Anilines

Anilines are highly reactive substrates in electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group (-NH₂). byjus.com The general mechanism for EAS involves a two-step process: attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (the Wheland intermediate), followed by deprotonation to restore aromaticity. lumenlearning.commasterorganicchemistry.com

The -NH₂ group is a powerful activating group and an ortho, para-director. chemistrysteps.com This is because the nitrogen's lone pair can be delocalized into the benzene (B151609) ring, increasing the electron density at the positions ortho and para to the substituent, thereby stabilizing the Whellnd intermediate formed upon electrophilic attack at these sites. byjus.com For 4-(3-aminopropyl)aniline, the primary amino group would therefore direct incoming electrophiles to the 2- and 6-positions (ortho to the -NH₂ group).

However, the reactivity and directing effects are dramatically altered under acidic conditions, which are common for many EAS reactions like nitration and sulfonation. In the presence of a strong acid, the basic amino groups of 4-(3-aminopropyl)aniline become protonated to form ammonium (B1175870) groups (-NH₃⁺). This is particularly relevant for the title compound, which is supplied as a dihydrochloride salt (2HCl). The -NH₃⁺ group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. byjus.com Therefore, electrophilic substitution on 4-(3-aminopropyl)aniline 2HCl would be significantly slower than on the free base and would yield the meta-substituted product (at the 3- and 5-positions).

To overcome the issues of over-reactivity and to control the substitution pattern, the aniline nitrogen is often protected, for example, by acetylation to form an acetanilide. libretexts.org The acetamido group (-NHCOCH₃) is still an activating, ortho, para-director, but its activating influence is substantially reduced compared to the free amino group, allowing for more controlled, mono-substituted reactions. libretexts.org

Table 2: Directing Effects of Amine Functional Groups in Electrophilic Aromatic Substitution

| Functional Group | Electronic Effect | Ring Activity | Directing Influence | Typical Product(s) from Aniline | Ref. |

| -NH₂ (Amino) | Strong electron-donating | Strongly Activating | ortho, para | 2,4,6-trisubstituted products (e.g., with Br₂) | byjus.com |

| -NHCOCH₃ (Acetamido) | Moderate electron-donating | Activating | ortho, para | para-monosubstituted product is major | libretexts.org |

| -NH₃⁺ (Ammonium) | Strong electron-withdrawing | Strongly Deactivating | meta | meta-substituted product | byjus.com |

Investigation of Amine-Mediated Cascade and Cyclization Processes

Cascade reactions, where a single synthetic operation generates multiple chemical bonds in succession, are highly efficient for building molecular complexity. Amines are excellent mediators of such processes. For instance, arylamines can participate in three-component cascade reactions with cyclic ketones and activated alkenes to furnish complex heterocyclic scaffolds like 4,5,6,7-tetrahydro-1H-indoles. acs.orgnih.gov The proposed mechanism involves the initial formation of an enamine from the arylamine and the ketone. acs.org This enamine then acts as a nucleophile in a Michael-type addition to the activated alkene, followed by an intramolecular cyclization and dehydration to yield the final product. acs.orgnih.gov

The structure of 4-(3-aminopropyl)aniline is exceptionally well-suited for intramolecular cascade and cyclization reactions. The two nucleophilic amine groups, separated by a flexible three-carbon linker and an aromatic ring, can react with suitable electrophilic partners to form a variety of heterocyclic systems. For example, reaction with a 1,3-dicarbonyl compound could initiate a condensation with the more nucleophilic aliphatic amine, followed by an intramolecular cyclization involving the aniline nitrogen to construct fused ring systems.

A plausible pathway involves the reaction of 4-(3-aminopropyl)aniline with a β-ketoester.

Imine/Enamine Formation: The primary aliphatic amine reacts with the ketone of the β-ketoester to form an imine or the corresponding enamine tautomer.

Intramolecular Cyclization: The aniline nitrogen, acting as an intramolecular nucleophile, attacks the ester carbonyl.

Rearomatization/Dehydration: Subsequent loss of an alcohol (from the ester) and/or water leads to the formation of a stable, fused heterocyclic product, such as a derivative of the tetrahydro-1,5-benzodiazepine ring system.

Table 3: Potential Heterocyclic Scaffolds from Amine-Mediated Cyclizations of 4-(3-Aminopropyl)aniline

| Reactant Partner | Proposed Mechanism | Potential Heterocyclic Product |

| β-Ketoester | Imine formation followed by intramolecular nucleophilic acyl substitution. | Tetrahydro-1,5-benzodiazepin-2-one derivative |

| α,β-Unsaturated Aldehyde | Michael addition of aliphatic amine, followed by intramolecular reductive amination. | Substituted Tetrahydroquinoline derivative |

| Phosgene or equivalent | Double nucleophilic attack on the carbonyl carbon. | Fused Urea-containing heterocycle |

| Dicarboxylic Acid / Diacyl Dichloride | Double amidation. | Macrocyclic diamide |

Understanding Enantioselective Transformations with Chiral Derivatives of 4-(3-Aminopropyl)aniline

Asymmetric synthesis relies on the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction. Amines are foundational components of many chiral ligands and organocatalysts. unibo.it 4-(3-Aminopropyl)aniline can serve as a precursor to chiral derivatives capable of directing enantioselective transformations.

A straightforward strategy involves converting one of the amine groups into a chiral moiety. For example, the primary aliphatic amine can be reacted with a chiral carboxylic acid to form a chiral amide. This chiral derivative can then be used in several ways:

As a Chiral Auxiliary: The stereocenter introduced via the amide can direct the approach of a reagent to a prochiral center elsewhere in the molecule, for instance, during an electrophilic substitution on the aromatic ring.

As a Chiral Ligand: The remaining aniline nitrogen or other functional groups could coordinate to a metal center, creating a chiral metal complex that can catalyze an asymmetric reaction.

Alternatively, 4-(3-aminopropyl)aniline itself can act as a nucleophile in reactions catalyzed by a chiral transition-metal complex. Copper- and palladium-catalyzed systems have been developed for the enantioselective three-component amination of 1,3-dienes, using anilines as the amine source to generate valuable chiral allylic amines. nih.gov In such a reaction, the enantioselectivity is controlled by the chiral ligand bound to the metal, not by chirality within the aniline substrate itself. The mechanism involves the formation of a chiral metal-allyl intermediate, which is then attacked by the aniline nucleophile in a stereochemically defined manner. nih.gov

Table 4: Strategies for Enantioselective Transformations Involving Anilines

| Strategy | Description | Example Reaction | Controlling Element | Ref. |

| Chiral Ligand Catalysis | An external chiral ligand coordinates to a metal catalyst, creating a chiral environment. | Cu-catalyzed 1,4-amination of 1,3-dienes with anilines. | Chiral ligand on Cu center. | nih.gov |

| Chiral Auxiliary | The amine is derivatized with a chiral group that sterically directs a subsequent reaction. | Diastereoselective alkylation of a chiral amide derivative. | Chiral group attached to the substrate. | pwr.edu.pl |

| Organocatalysis | A chiral amine derivative (e.g., a prolinamide) acts as the catalyst itself. | Asymmetric aldol (B89426) reaction. | Chiral organocatalyst. | unibo.it |

Applications of 4 3 Aminopropyl Aniline As a Versatile Chemical Building Block

Role in Organic Synthesis Beyond Basic Derivatization

As a diamine, 4-(3-aminopropyl)aniline (B1603533) serves as a monomer or intermediate in the synthesis of more complex chemical structures. The differential reactivity of its aliphatic and aromatic amine groups can be exploited to achieve specific synthetic outcomes, positioning it as a key component in the creation of specialty organic materials.

Precursor for Complex Aliphatic and Aromatic Amines

The structure of 4-(3-aminopropyl)aniline, featuring two distinct primary amine functionalities, allows it to act as a versatile precursor for complex amines, particularly in the realm of polymer chemistry. It can be used as a diamine monomer in polymerization reactions to form high-molecular-weight polyamides. In these reactions, the diamine component reacts with a dicarboxylic acid or its derivative to create amide linkages, forming a long polymer chain.

For instance, a polyamide can be synthesized by reacting 4-(3-aminopropyl)aniline with various dicarboxylic acids. The specific properties of the resulting polyamide would depend on the structure of the dicarboxylic acid co-monomer used. This application leverages the bifunctionality of the molecule to build extended, complex structures that can be considered repeating units of complex amines.

Table 1: Potential Dicarboxylic Acids for Polyamide Synthesis with 4-(3-Aminopropyl)aniline

| Dicarboxylic Acid | Chemical Formula | Potential Polymer Characteristics |

|---|---|---|

| Adipic Acid | HOOC(CH₂)₄COOH | Flexible, semi-crystalline |

| Terephthalic Acid | HOOC(C₆H₄)COOH | Rigid, high-performance |

| Succinic Acid | HOOC(CH₂)₂COOH | Biodegradable potential |

This table is illustrative of the types of polymers that can be synthesized and is based on general principles of polymer chemistry.

Intermediate in the Synthesis of Specialty Organic Compounds

Beyond polyamides, 4-(3-aminopropyl)aniline is cited as a diamine component in the synthesis of other specialty polymers like polyimides. Polyimides are a class of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. The synthesis involves the reaction of a diamine with a dianhydride. The use of 4-(3-aminopropyl)aniline as the diamine monomer introduces both flexibility from the propyl chain and rigidity from the aniline (B41778) ring into the polymer backbone, allowing for the fine-tuning of the final material's properties. These polymers are utilized in demanding applications, such as in the electronics industry for manufacturing flexible printed circuits and as insulating films.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions within these systems are governed by non-covalent bonds, such as hydrogen bonding, cation-π interactions, and electrostatic forces. The unique structure of 4-(3-aminopropyl)aniline makes it an interesting candidate for studies in this field, particularly when it is protonated to form an ammonium (B1175870) ion.

Molecular Recognition of Ammonium Ions by Synthetic Receptors

The selective binding of ammonium ions is a central theme in supramolecular chemistry, with applications in sensing, catalysis, and biological mimicry. Synthetic host molecules, such as crown ethers and calixarenes, are designed to recognize and bind specific guest ions. nih.govnih.gov The binding is driven by a combination of interactions, including hydrogen bonds between the N⁺-H groups of the ammonium ion and heteroatoms (like oxygen or nitrogen) in the receptor, as well as cation-π interactions between the positive charge and aromatic surfaces of the host. nih.gov

While direct studies incorporating 4-(3-aminopropyl)aniline into the structure of these receptors are not prevalent, its aminopropyl group is a structural motif found in molecules that are recognized by such hosts. The primary ammonium group formed upon protonation of the aliphatic amine is an ideal recognition site for various synthetic receptors.

Design and Synthesis of Host-Guest Systems Involving Protonated 4-(3-Aminopropyl)aniline

Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. The protonated form of 4-(3-aminopropyl)aniline is an excellent candidate to act as a guest molecule. The aliphatic end can be protonated to form an alkylammonium ion, which is known to bind strongly within the cavities of host molecules like crown ethers and certain calixarenes. nih.gov

For example, 18-crown-6 (B118740) is a well-known host for primary ammonium ions due to the complementary size and the potential for forming a stable, three-dimensional array of hydrogen bonds. nih.gov The protonated aminopropyl group of 4-(3-aminopropyl)aniline would be expected to insert into the crown ether cavity. Furthermore, the aniline end of the molecule provides an aromatic ring that can engage in cation-π or π-π stacking interactions with the host or other guest molecules, adding another dimension to the potential complexity of the host-guest system. This dual potential for interaction—hydrogen bonding at the aliphatic end and aromatic interactions at the other—makes it a compelling guest for study in complex molecular systems.

Table 2: Potential Host-Guest Interactions with Protonated 4-(3-Aminopropyl)aniline

| Host Molecule Type | Primary Binding Interaction with -CH₂CH₂CH₂NH₃⁺ | Secondary Interaction with Aniline Moiety |

|---|---|---|

| Crown Ethers (e.g., 18-Crown-6) | Hydrogen Bonding, Ion-Dipole | External to the cavity; potential for π-π stacking |

| Calixarenes | Cation-π, Hydrogen Bonding | Inclusion within the cavity or external interactions |

This table outlines expected interactions based on established principles of host-guest chemistry.

Chiral Discrimination Utilizing 4-(3-Aminopropyl)aniline Derivatives

Chiral discrimination is the process of differentiating between enantiomers. In supramolecular chemistry, this is often achieved by using a chiral host molecule or "chiral selector" that binds the two enantiomers of a guest molecule with different affinities. While 4-(3-aminopropyl)aniline itself is not chiral, it can be derivatized to create chiral molecules whose enantiomers could then be separated or distinguished.

For example, the aniline nitrogen could be functionalized with a chiral group, or the aminopropyl chain could be modified. More directly, chiral derivatives of 4-(3-aminopropyl)aniline could be used to create novel chiral receptors. By incorporating this structure into a larger, rigid, and chiral framework (such as one based on binaphthyl or chiral calixarene (B151959) units), a new synthetic receptor could be created. The inherent binding properties of the aniline and aminopropyl groups could then be harnessed for the enantioselective recognition of other small chiral molecules, particularly chiral ammonium ions or amino acids. The principles of enantioselective recognition by synthetic receptors are well-established and rely on creating multiple points of interaction that differ spatially for the two enantiomers of a guest. nih.gov

Integration into Polymer Chemistry and Material Science

The presence of two primary amine groups with different chemical environments makes 4-(3-aminopropyl)aniline a particularly interesting monomer for the synthesis of advanced polymeric materials. It can be utilized to introduce reactive sites, modify polymer properties, or form the fundamental repeating unit of the polymer backbone.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high thermal stability. The synthesis of COFs relies on the use of multitopic organic building blocks that can form strong covalent bonds. Aniline derivatives are frequently employed as monomeric units in the construction of imine- or imide-linked COFs. Due to its structure, 4-(3-aminopropyl)aniline is categorized by chemical suppliers as an organic monomer for COF synthesis, indicating its potential for creating functionalized frameworks. bldpharm.com While specific examples of COFs constructed from 4-(3-aminopropyl)aniline are not extensively detailed in the literature, the general principle involves the condensation reaction between the amine groups of the aniline derivative and the carbonyl groups of a multitopic aldehyde or anhydride (B1165640) comonomer. The flexible aminopropyl chain could introduce additional functionality and porosity to the resulting framework.

General approaches to synthesizing three-dimensional (3D) COFs often utilize tetrahedral aniline derivatives to create robust, porous, diamond-like structures. tcichemicals.com These frameworks have potential applications in gas storage, separation, and catalysis. tcichemicals.com The synthesis of COFs can be modulated to control crystallinity and porosity, for instance, by using aniline as a modulator to enhance the reversibility of imine linkage formation. nih.gov

Table 1: Potential COF Synthesis Parameters with 4-(3-Aminopropyl)aniline (Note: This table is illustrative of typical conditions for COF synthesis and is not based on a specific reported synthesis of a 4-(3-aminopropyl)aniline-based COF)

| Parameter | Value |

|---|---|

| Comonomer | Terephthaldehyde, 1,3,5-Triformylbenzene |

| Solvent System | Dioxane/mesitylene, DMF/o-dichlorobenzene |

| Catalyst | Acetic acid (aqueous solution) |

| Temperature | 120-150 °C |

| Reaction Time | 3-7 days |

The dual amine functionality of 4-(3-aminopropyl)aniline allows for its incorporation into various advanced polymeric structures. Polyaniline (PANI) and its derivatives are well-known conducting polymers with applications in sensors and electronic devices. nih.gov The properties of PANI can be tuned by incorporating substituted aniline monomers. The aminopropyl group in 4-(3-aminopropyl)aniline offers a site for further functionalization or for creating cross-linked polymer networks.

While direct polymerization of 4-(3-aminopropyl)aniline into homopolymers is not widely reported, its incorporation into copolymers could lead to materials with enhanced solubility and processability. For instance, the modification of aniline monomers with various substituents has been shown to affect the morphology and electrical properties of the resulting polymers. nih.gov A related compound, N-(3-Aminopropyl)methacrylamide hydrochloride, which also contains an aminopropyl group, is used as a building block for functional polymers and in hydrogel synthesis. polysciences.com This highlights the utility of the aminopropyl moiety in creating versatile polymeric materials.

Ligand Design and Catalytic Applications

The nitrogen atoms in 4-(3-aminopropyl)aniline can act as donor sites for coordination with metal ions, making it a candidate for the development of novel ligands for catalysis.

Aniline and its derivatives are fundamental precursors in the synthesis of a wide array of ligands for transition-metal catalysis. researchgate.net Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are a prominent class of ligands that can form stable complexes with various transition metals. mdpi.com The two amine groups of 4-(3-aminopropyl)aniline could be selectively reacted to form bidentate or polydentate ligands. For example, the aromatic amine could be condensed with a salicylaldehyde (B1680747) derivative to form a Schiff base, leaving the aliphatic amine available for further coordination or functionalization.

Transition metal complexes of aminopyridine and other amine-containing ligands have been investigated for their catalytic activity and biological applications. ekb.eg While specific research on ligands derived directly from 4-(3-aminopropyl)aniline is limited, the general utility of amine derivatives in forming catalytically active metal complexes is well-established. core.ac.uk

Amidine and guanidine (B92328) functionalities are known to be effective hydrogen-bond donors and can act as powerful organocatalysts. The conversion of the primary amine groups of 4-(3-aminopropyl)aniline into amidine or guanidine moieties could yield novel bifunctional catalysts. While there is no specific literature detailing the synthesis and catalytic application of amidine or guanidine analogues of 4-(3-aminopropyl)aniline, the synthesis of amino acid-derived guanidine organocatalysts has been reported. bangor.ac.uk These catalysts have been applied in Michael addition reactions. The general principle involves the reaction of an amine with a suitable reagent to form the guanidinium (B1211019) group. The resulting catalyst can then activate substrates through hydrogen bonding.

Synthesis of Inorganic and Organometallic Clusters Utilizing 4-(3-Aminopropyl)aniline Components

The coordinating ability of the amine groups in 4-(3-aminopropyl)aniline also suggests its potential use in the synthesis of inorganic and organometallic clusters. These clusters are aggregates of metal atoms held together by metal-metal bonds and/or bridging ligands. Amine-containing ligands can play a crucial role in stabilizing these clusters and influencing their structure and reactivity.

Macrocyclic compounds containing tris(3-aminopropyl)amine (B1583958) units have been synthesized and their complexes with transition metals have been studied for their catalytic and biological activities. mdpi.com Although not directly involving 4-(3-aminopropyl)aniline, this research demonstrates the utility of aminopropyl moieties in constructing complex coordination compounds. The flexible propyl chain and the two distinct amine groups of 4-(3-aminopropyl)aniline could allow it to act as a bridging or chelating ligand in the formation of polynuclear metal complexes. However, specific research on the use of 4-(3-aminopropyl)aniline in the synthesis of inorganic or organometallic clusters is not currently available in the public domain.

Formation of Adamantane-Type Architectures

The synthesis of adamantane-type architectures often involves the use of rigid, multifunctional building blocks that can assemble into the characteristic diamondoid cage structure. While there is a lack of specific documented evidence for the use of 4-(3-aminopropyl)aniline in forming adamantane-type structures, its diamine nature presents a theoretical possibility for its inclusion in such complex syntheses.

Conceptually, the spatial orientation of the amino groups in 4-(3-aminopropyl)aniline could facilitate the formation of polycyclic cage compounds. The flexible propyl chain allows for conformational adjustments, which could be crucial in achieving the required bond angles for a stable adamantane-like framework. Condensation reactions with appropriate aldehydes or other cross-linking agents could, in principle, lead to the self-assembly of intricate, three-dimensional structures. However, without experimental data, this remains a speculative application.

Coordination Chemistry with Metal Centers

The presence of two distinct nitrogen donors—the aliphatic primary amine and the aromatic aniline—makes 4-(3-aminopropyl)aniline an interesting ligand for coordination chemistry. These two groups have different basicities and steric environments, which can lead to diverse coordination behaviors with various metal centers.

Research Findings:

Studies on analogous phenylpropylamine ligands demonstrate their capacity to coordinate with transition metals like palladium. For instance, research on primary 3-phenylpropylamines has shown the formation of seven-membered palladacycles through orthometalation, where the metal center bonds to both the nitrogen atom of the amine and a carbon atom of the phenyl ring acs.orgacs.org. This type of C-H activation and cyclometalation is a significant area of organometallic chemistry.

The coordination of 4-(3-aminopropyl)aniline to a metal center could occur in several ways:

Monodentate Coordination: Either the aliphatic or the aromatic amine could coordinate to a metal center. The choice of the coordination site would likely be influenced by the nature of the metal ion (hard vs. soft acid-base theory) and the reaction conditions.

Bidentate Chelating Ligand: The propyl chain provides sufficient length to allow the ligand to form a stable chelate ring with a metal center, involving both nitrogen atoms. The resulting chelate ring size would be a determining factor in the stability of the complex.

Bridging Ligand: In polynuclear complexes, the ligand could bridge two or more metal centers, with each nitrogen atom coordinating to a different metal ion. This could lead to the formation of coordination polymers or metal-organic frameworks (MOFs).

The electronic properties of the aniline group can be tuned by substituents on the phenyl ring, which in turn would affect the coordination properties of the ligand. The dihydrochloride (B599025) salt form, 4-(3-aminopropyl)aniline 2HCl, would require deprotonation of the ammonium groups before coordination can occur.

The table below summarizes the potential coordination modes of 4-(3-aminopropyl)aniline.

| Coordination Mode | Description | Potential Structural Outcome |

| Monodentate | Coordination through either the aliphatic or aromatic nitrogen atom to a single metal center. | Simple metal-ligand complexes |

| Bidentate (Chelate) | Both nitrogen atoms coordinate to the same metal center, forming a stable ring structure. | Chelated metal complexes |

| Bridging | The two nitrogen atoms coordinate to different metal centers, linking them together. | Coordination polymers, MOFs |

| Cyclometalation | Coordination of the aliphatic amine followed by C-H activation of the phenyl ring to form a metal-carbon bond, resulting in a palladacycle. | Metallacyclic compounds |

Further research is necessary to fully explore and characterize the coordination chemistry of 4-(3-aminopropyl)aniline with a wide range of metal centers to unlock its potential in areas such as catalysis, materials science, and sensor technology.

Computational and Theoretical Studies of 4 3 Aminopropyl Aniline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of aniline (B41778) derivatives. researchgate.netuni-greifswald.de These methods solve approximations of the Schrödinger equation to determine the electron distribution within a molecule, which governs its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com For 4-(3-Aminopropyl)aniline (B1603533), the presence of two amine groups—one aromatic and one aliphatic—significantly influences the electronic landscape. The aromatic amine group's lone pair of electrons delocalizes into the benzene (B151609) ring, raising the HOMO energy and activating the ring towards electrophilic substitution.

Computational models can predict various electronic and structural properties, which are often validated by comparing calculated spectroscopic data (e.g., FTIR and FT-Raman) with experimental results. researchgate.net Such studies on substituted anilines have successfully used DFT methods, like B3LYP with basis sets such as 6-311++G(d,p), to optimize molecular geometries and compute electronic parameters. researchgate.netuni-greifswald.de

Table 1: Exemplary Electronic Properties Calculated for Aniline Derivatives using DFT

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.5 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.5 to 5.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 1.5 to 3.0 Debye |

Note: This table presents typical value ranges for aniline derivatives based on computational studies and is for illustrative purposes.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Interactions

While quantum methods excel at describing electronic structure, they are computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the conformational flexibility and intermolecular interactions of molecules like 4-(3-Aminopropyl)aniline.

The flexible three-carbon (propyl) chain connecting the two amine groups allows the molecule to adopt numerous spatial conformations. Conformational analysis using MM methods involves calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and torsion angles. This allows for the identification of low-energy, stable conformers and the energy barriers between them.

Molecular dynamics simulations extend this by solving Newton's equations of motion for the atoms in the system, providing a trajectory of how their positions and velocities evolve over time. nih.govmdpi.com An MD simulation of 4-(3-Aminopropyl)aniline, either in a solvent or interacting with another molecule or surface, can reveal:

Preferred Conformations: The most frequently adopted shapes of the molecule in a given environment.

Solvation Effects: How solvent molecules (e.g., water) arrange around the solute and influence its conformation.

Intermolecular Interactions: The specific hydrogen bonds and van der Waals forces that govern how the molecule interacts with its surroundings. nih.gov For instance, simulations could model the interaction of the amine groups with a surface, which is relevant in applications like surface modification. mdpi.com

Table 2: Key Outputs from Molecular Dynamics Simulations

| Simulation Output | Information Provided |

|---|---|

| Trajectory File | Atomic positions and velocities over time. |

| Potential Energy | System stability over the course of the simulation. |

| Radial Distribution Function (RDF) | Probability of finding one atom at a certain distance from another, often used to analyze solvation shells. |

| Root Mean Square Deviation (RMSD) | Measure of the average change in displacement of a selection of atoms, indicating conformational stability. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for mapping the detailed pathways of chemical reactions, including identifying intermediate structures and high-energy transition states. For an aniline derivative, potential reactions include oxidation, electrophilic substitution, or reactions with radicals. mdpi.com

Using quantum chemical methods, researchers can model the reaction coordinate, which represents the progress of a reaction from reactants to products. By calculating the potential energy at each point along this path, a potential energy surface is generated. The highest point on the lowest-energy path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). researchgate.net

For example, a study on the reaction of 4-methyl aniline with hydroxyl radicals used DFT (M06-2X method) and coupled cluster (CCSD(T)) methods to compute the reaction mechanism and kinetics. mdpi.com Such an approach applied to 4-(3-Aminopropyl)aniline could elucidate how atmospheric radicals might interact with it, predicting the most likely reaction sites (the aromatic ring, the aromatic amine, or the aliphatic amine) and the resulting products. mdpi.com These calculations provide thermodynamic and kinetic data, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*) of activation. researchgate.net

Table 3: Parameters Calculated in Reaction Mechanism Studies

| Parameter | Significance |

|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. A lower Ea means a faster reaction. |

| Transition State (TS) Geometry | The specific molecular structure at the peak of the energy barrier. |

| Reaction Rate Constant (k) | Quantifies the speed of a reaction, often calculated using Transition State Theory (TST). |

| Gibbs Free Energy of Activation (ΔG*) | Determines the spontaneity of the activation process. |

Prediction of Binding Affinities in Molecular Recognition Systems

In fields like medicinal chemistry and materials science, it is crucial to understand and predict how a molecule will bind to a specific target, such as a protein receptor or a surface site. Computational methods are widely used to predict this binding affinity, often expressed as a binding free energy (ΔG). nih.gov

For a molecule like 4-(3-Aminopropyl)aniline, these methods can predict its interaction with biological targets. The process typically involves:

Molecular Docking: A computational technique that predicts the preferred orientation of the ligand (4-(3-Aminopropyl)aniline) when bound to a receptor to form a stable complex.

Free Energy Calculations: More rigorous methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), are used on the docked pose to calculate the binding free energy. These methods often employ MD simulations to sample the conformational space of the molecule in both the bound and unbound states.

Studies on aniline derivatives have shown that molecular size and electrostatic interactions often play a major role in their binding to proteins like serum albumin. researchgate.net The two amine groups and the aromatic ring of 4-(3-Aminopropyl)aniline can participate in various interactions, including hydrogen bonding, pi-pi stacking, and electrostatic interactions. By calculating the strength of these interactions and accounting for entropic effects, computational models can rank different ligands by their binding affinity, guiding the design of more potent molecules. nih.gov

Future Directions and Emerging Research Avenues for 4 3 Aminopropyl Aniline Chemistry

Development of Sustainable and Green Synthetic Routes

Traditional synthetic routes to anilines and related compounds often rely on harsh conditions, petroleum-based feedstocks, and generate significant waste. specchemonline.com A primary future goal is the development of sustainable and green synthetic methodologies for 4-(3-aminopropyl)aniline (B1603533). Research in this area is expected to focus on several key strategies:

Bio-based Feedstocks: A significant shift involves producing aniline (B41778) and its derivatives from renewable resources instead of petroleum. covestro.com Companies like Covestro are pioneering processes to produce aniline from plant biomass, using industrial sugar and microorganisms in a fermentation step, followed by chemical catalysis. covestro.comrenewable-materials.eucovestro.com Future research could adapt this approach to synthesize precursors of 4-(3-aminopropyl)aniline, dramatically improving its carbon footprint.

Catalytic Hydrogenation of Nitroarenes: The conventional synthesis of anilines involves the reduction of nitroarenes. nih.gov Greener approaches to this transformation are being explored, such as catalytic transfer hydrogenation or using molecular hydrogen with recyclable, non-precious metal catalysts under milder conditions. The synthesis of 4-(3-aminopropyl)aniline would benefit from the development of selective catalysts that can reduce a nitro group on a precursor molecule without affecting other functional groups.

Electrochemical Methods: Electrosynthesis offers a green alternative by using electricity, potentially from renewable sources, to drive reactions. Researchers have demonstrated methods for creating anilines from nitrobenzenes at room temperature and pressure using a redox mediator, which avoids the high energy input and chemical waste associated with traditional methods. specchemonline.com Applying such electrochemical strategies to the synthesis of 4-(3-aminopropyl)aniline could lead to a more environmentally friendly production process.

Solvent and Reagent Selection: Adhering to the principles of green chemistry involves minimizing or eliminating the use of hazardous solvents and reagents. rsc.org Future synthetic routes will likely employ greener solvents like water, supercritical fluids, or bio-derived solvents. Furthermore, replacing stoichiometric reagents with catalytic alternatives will be crucial for improving atom economy and reducing waste. rsc.orgresearchgate.net

Exploration of Novel Catalytic Transformations

The presence of two distinct amine groups—one aromatic and one aliphatic—makes 4-(3-aminopropyl)aniline an intriguing candidate for applications in catalysis, both as a catalyst itself or as a ligand for metal-based catalysts.

Organocatalysis: The amine functionalities can act as organocatalysts for various transformations. The differential reactivity of the anilino and aminopropyl groups could be exploited for selective catalysis. For instance, the aniline moiety could participate in iminium or enamine catalysis, while the more basic aliphatic amine could act as a Brønsted base catalyst.

Bidentate Ligand Synthesis: The molecule can serve as a precursor to novel bidentate ligands. The two nitrogen atoms can coordinate to a single metal center, forming a stable chelate ring. The nature of the propyl linker influences the "bite angle" of the resulting ligand, which in turn affects the geometry and catalytic activity of the metal complex. These complexes could find applications in cross-coupling reactions, hydrogenations, and oxidations. researchgate.net

Heterogeneous Catalysis: Immobilizing 4-(3-aminopropyl)aniline or its derivatives onto solid supports (e.g., silica, polymers, or graphene) could lead to the development of robust and recyclable heterogeneous catalysts. The aminopropyl group is particularly suitable for grafting onto surfaces, creating a functionalized material that can then be used to anchor catalytic metal species or act as a basic catalytic site. nih.gov

Design of Advanced Functional Materials

The structure of 4-(3-aminopropyl)aniline makes it an ideal monomer or cross-linking agent for the synthesis of advanced functional materials with tailored properties.

Polymers and Copolymers: Aniline is the monomer for polyaniline (PANI), a well-known conducting polymer. rsc.org Incorporating 4-(3-aminopropyl)aniline into PANI synthesis, either as a comonomer or as the sole monomer, could yield new polymers with modified properties. The aminopropyl side chain could enhance solubility, provide sites for cross-linking to improve mechanical strength, or be functionalized post-polymerization to introduce new capabilities, such as sensing moieties. rsc.orgresearchgate.net Such materials could be valuable for developing chemical sensors, corrosion-resistant coatings, and stretchable electronic devices. mdpi.com

Porous Frameworks (MOFs and COFs): There is growing interest in using amine-functionalized molecules as linkers for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.comrsc.org The diamine nature of 4-(3-aminopropyl)aniline allows it to connect metal nodes (in MOFs) or other organic linkers (in COFs) to form porous, crystalline structures. The free amine groups within the pores can enhance selectivity for gas adsorption (e.g., CO2 capture) or serve as catalytic sites. rsc.orgresearchgate.net

Self-Assembled Monolayers (SAMs): The aminopropyl group can readily form covalent bonds with surfaces like glass, silicon oxides, or certain metals. This allows for the formation of self-assembled monolayers where the aniline end is exposed. These functionalized surfaces could be used as platforms for building multilayered structures, attaching biomolecules, or modifying the surface properties of materials for applications in electronics and biotechnology.

Integration with Flow Chemistry and Automated Synthesis